molecular formula C14H20N2O3 B021379 亚甲基二苯酰胺-d5 异羟肟酸

亚甲基二苯酰胺-d5 异羟肟酸

货号: B021379
分子量: 269.35 g/mol
InChI 键: WAEXFXRVDQXREF-YQYLVRRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAHA-d5 contains five deuterium atoms at the 2, 3, 4, 5, and 6 positions. It is intended for use as an internal standard for the quantification of SAHA (suberoylanilide hydroxamic acid; ) by GC- or LC-MS. SAHA is a histone deacetylase (HDAC) inhibitor that binds directly to the catalytic site of the enzyme thereby blocking substrate access. It inhibits class I, II, and IV HDACs at 50-200 nM and arrests cell growth in a wide variety of transformed cells in culture at 2.5-5.0 µM.

科学研究应用

癌症治疗应用

  1. 前列腺癌治疗:SAHA 在抑制前列腺癌细胞生长方面显示出有希望的结果。体外和体内研究表明,SAHA 抑制人前列腺癌细胞系的生长,并在某些细胞中诱导凋亡。这种有效性延伸到裸鼠中的人前列腺异种移植物,表明具有治疗前列腺癌的潜力 (Butler 等,2000).

  2. 对抗口腔癌:研究表明,SAHA 可以诱导人口腔癌细胞凋亡。它使这些细胞对肿瘤坏死因子相关凋亡诱导配体 (TRAIL) 敏感,增强其抗癌活性。这提示了口腔癌的一种新的治疗方法 (Yeh 等,2009).

  3. 各种癌症中的 HDAC 抑制:SAHA 是组蛋白脱乙酰酶的有效抑制剂,而组蛋白脱乙酰酶与各种癌症有关。它在血液和实体瘤中均显示出显着的抗癌活性,并且患者耐受性良好 (Marks,2007).

  4. 肺癌治疗:SAHA 治疗揭示了非小细胞肺癌细胞中蛋白质组、泛素组和乙酰组之间的复杂相互作用。它显着改变了癌细胞中这些元素的分布,为 SAHA 介导的癌症治疗提供了见解 (Wu 等,2015).

  5. 放射增敏作用:SAHA 已被研究其使癌细胞对辐射敏感的能力,从而提高了放射治疗在癌症治疗中的有效性。这已在包括肺癌细胞在内的各种细胞系中观察到 (Gerelchuluun 等,2018).

分子机制研究

  1. 组蛋白修饰研究:SAHA 在组蛋白乙酰化和丁酰化中的作用已被探索,提供了对其在神经母细胞瘤细胞中的作用机制的见解。这包括蛋白质表达和组蛋白修饰的变化,为 HDAC 抑制剂介导的癌症治疗提供了线索 (Xu 等,2014).

  2. 肺癌细胞中的 miRNA 表达:SAHA 改变了 A549 人非小细胞肺癌细胞中的 microRNA 表达谱。这一发现对于了解 SAHA 的抗癌机制及其对基因表达调控的影响至关重要 (Lee 等,2009).

  3. SAHA 类似物的结构研究:已经对 SAHA 类似物的结构要求进行了研究,以了解修饰如何影响其效力和选择性。这项研究有助于开发针对 HDAC 蛋白的更有效的抗癌药物 (Choi 和 Pflum,2012).

作用机制

Target of Action

Suberoylanilide-d5 Hydroxamic Acid, also known as Vorinostat-d5, is a potent and orally active pan-inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), HDAC7 (Class II), and HDAC11 (Class IV) . HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including the core nucleosomal histones .

Mode of Action

Vorinostat-d5 inhibits the enzymatic activity of HDACs at nanomolar concentrations . This inhibition leads to an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6, p53, and Hsp90 . The accumulation of these acetylated proteins is believed to induce growth arrest, differentiation, or apoptosis in a variety of transformed cells .

Biochemical Pathways

Vorinostat-d5 affects several biochemical pathways. It has been shown to increase the activity of the ULK1 complex, which is the most upstream component in the core autophagy pathway, and suppress the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction . Additionally, Vorinostat-d5 has been found to influence the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .

Pharmacokinetics

The pharmacokinetics of Vorinostat-d5 have been studied in combination with other drugs. It has been administered safely up to 400 mg once daily or 300 mg twice daily with carboplatin and paclitaxel . Vorinostat-d5 pharmacokinetics were linear over the dose range studied .

Result of Action

The antiproliferative effects of Vorinostat-d5 are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to growth arrest, differentiation, or apoptosis in a variety of transformed cells . Antitumor activity has been seen in patients with both hematological and solid tumors .

Action Environment

The action of Vorinostat-d5 can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetics of Vorinostat-d5 were altered when coadministered with carboplatin and paclitaxel . Additionally, the solubility and permeability of Vorinostat-d5 can be enhanced by encapsulation in mesoporous silica nanoparticles .

安全和危害

Suberoylanilide Hydroxamic Acid may be harmful if inhaled or absorbed through the skin. It causes respiratory tract irritation, skin irritation, and eye irritation .

未来方向

The future directions of Suberoylanilide Hydroxamic Acid research could involve the identification of new compounds to treat cognition impairment and/or epilepsy, given its role in modulating and promoting neuroplasticity in healthy and disease conditions .

生化分析

Biochemical Properties

Suberoylanilide-d5 Hydroxamic Acid interacts with various enzymes and proteins, primarily histone deacetylases (HDACs) . By inhibiting HDACs, it promotes the acetylation of histones, a process that is generally associated with transcriptional activation . This modulation of gene expression is a key mechanism through which Suberoylanilide-d5 Hydroxamic Acid exerts its effects .

Cellular Effects

Suberoylanilide-d5 Hydroxamic Acid has profound effects on various types of cells. It can induce growth arrest in transformed cells , and it has been shown to suppress proliferation in glioblastoma multiforme (GBM) cells . It also modulates and promotes neuroplasticity in healthy and disease conditions . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Suberoylanilide-d5 Hydroxamic Acid involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a histone deacetylase inhibitor, it promotes the acetylation of histones, leading to transcriptional activation . This results in the modulation of gene expression, which is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suberoylanilide-d5 Hydroxamic Acid change over time. It has been shown to alleviate depression-like behavior and normalize epigenetic changes in the hippocampus during ethanol withdrawal . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

In animal models, the effects of Suberoylanilide-d5 Hydroxamic Acid vary with different dosages . It has been shown to slow the growth of GBM in vitro and intracranially in vivo

Metabolic Pathways

Suberoylanilide-d5 Hydroxamic Acid is involved in various metabolic pathways. It has been shown to regulate methionine, glutathione, and nicotinamide metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Suberoylanilide-d5 Hydroxamic Acid within cells and tissues are complex processes that involve various transporters and binding proteins. It has been shown that Suberoylanilide-d5 Hydroxamic Acid can cross the blood-brain barrier , suggesting that it may be distributed widely within the body.

Subcellular Localization

Given its role as a histone deacetylase inhibitor, it is likely that it localizes to the nucleus where it can exert its effects on gene expression

属性

IUPAC Name

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXFXRVDQXREF-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Another process for the preparation of vorinostat has been reported in OPPI Briefs, 2001, vol. 33(4), pages 391-394. The reported process, illustrated in Scheme 6, involves conversion of suberic acid to suberic anhydride, which on treatment with aniline gives suberanilic acid. Coupling of this suberanilic acid with ethyl chloroformate gives a mixed anhydride which upon treatment with hydroxylamine gives vorinostat in an overall yield of 58%. In the first step, there is competition between the formation of suberic anhydride and the linear anhydride and consequently isolation of pure suberic anhydride from the reaction mixture is very difficult. This process step is also hindered by the formation of process impurities and competitive reactions. In the second step, there is formation of dianilide by reaction of two moles of aniline with the linear anhydride. In the third step, suberanilic acid is an inconvenient by-product as the suberanilic acid is converted to a mixed anhydride with ethyl chloroformate, which is highly unstable and is converted back into suberanilic acid. Consequently, it is very difficult to obtain pure vorinostat from the reaction mixture. Although the reported yield was claimed to be 58%, when repeated a yield of only 38% was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dianilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

The seed slurry is prepared by combining vorinostat-fine dry cake (97.8-116.3 g, 0.37-0.44 mol) and 50:50 (v/v) ethanol/water solution (1.0-1.2 L). Under a minimum of 15 psig pressure, the seed slurry is heated to 62-66° C., aged for about 0.5 hours and then cooled to 60-64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
1.1 (± 0.1) L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 2
Reactant of Route 2
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 3
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 4
Reactant of Route 4
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 5
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 6
Reactant of Route 6
Suberoylanilide-d5 Hydroxamic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。